2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.7 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzaldehyde moiety, with chlorine and methyl substituents on the benzene ring . This compound is primarily used in research and development, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine . This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to achieve formylation, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Chloro-5-methyl-4-pyrrolidin-1-yl-benzoic acid.
Reduction: 2-Chloro-5-methyl-4-pyrrolidin-1-yl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, thereby modulating their activity . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine ring but has a nitrile group instead of an aldehyde.
2-Chloro-5-methylbenzaldehyde: Lacks the pyrrolidine ring, making it less complex.
N-Phenylpyrrolidine: Contains the pyrrolidine ring but lacks the aldehyde and chlorine substituents.
Uniqueness
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde is unique due to its combination of a pyrrolidine ring, an aldehyde group, and chlorine and methyl substituents on the benzene ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.7 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-pyrrolidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H14ClNO/c1-9-6-10(8-15)11(13)7-12(9)14-4-2-3-5-14/h6-8H,2-5H2,1H3 |
InChI Key |
DSWANUHTMMYZQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N2CCCC2)Cl)C=O |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCCC2)Cl)C=O |
Origin of Product |
United States |
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